molecular formula C18H21N3O B4861939 4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4861939
M. Wt: 295.4 g/mol
InChI Key: BFENOGYSNWKDMP-UHFFFAOYSA-N
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Description

4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative of interest in medicinal chemistry and preclinical research for neurodegenerative diseases. Compounds based on the 7,8-dihydroquinazolin-5(6H)-one scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme target in the treatment of Parkinson's and Alzheimer's disease . Research indicates that this class of compounds can inhibit MAO-B enzyme activity in cellular models with an effectiveness comparable to established inhibitors, presenting a promising lead for further therapeutic development . Furthermore, the quinazoline core is a privileged structure in drug discovery, well-known for its ability to interact with various kinase enzymes, which are relevant in oncology research . This compound is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this molecule as a chemical tool for probing enzyme kinetics, structure-activity relationship (SAR) studies, and investigating novel pathways in neurodegenerative disorders and cellular signaling.

Properties

IUPAC Name

4,7-dimethyl-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-12-10-15-17(16(22)11-12)13(2)20-18(21-15)19-9-8-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFENOGYSNWKDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC(=C2C(=O)C1)C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The intermediate product is then cyclized to form the quinazolinone ring system .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Receptor Activity

The compound exhibits notable pharmacological properties, particularly as a β2 adrenoceptor agonist and an M receptor antagonist . This dual activity suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where β2 agonists are commonly used to relax bronchial muscles and improve airflow . The selectivity of this compound for the M receptor subtype enhances its therapeutic profile by minimizing side effects typically associated with non-selective agents .

Cardiovascular Effects

Research indicates that intravenous administration of this compound can significantly increase heart rate, with effects noted to be over ten times greater than those of similar compounds in prior studies . This property could be leveraged in treating certain cardiovascular conditions but necessitates careful monitoring due to potential risks of tachycardia.

Potential Therapeutic Uses

Given its pharmacological profile, the compound may serve multiple therapeutic roles:

  • Respiratory Disorders : As a β2 agonist, it could be developed into an inhalable medication for asthma or COPD patients.
  • Cardiovascular Treatments : Its ability to influence heart rate may find application in specific cardiac therapies where modulation of heart function is required.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Modifications

Compound Name Substituents Key Features Biological Activity Reference
4,7-Dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one 4,7-dimethyl; 2-[(2-phenylethyl)amino] High lipophilicity; potential MAO/kinase inhibition Inhibits MAO-A/B (submicromolar Ki) and GSK3β kinase; explored for neurodegenerative disorders
2-(1H-Benzimidazol-2-ylamino)-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one 2-(benzimidazolylamino); 7,7-dimethyl Enhanced hydrogen bonding via benzimidazole Anti-inflammatory (comparable to diclofenac in carrageenan-induced edema models)
(4R)-2-[(1,3-Benzoxazol-2-yl)amino]-4-(4-chloro-1H-pyrazol-5-yl)-tetrahydroquinazolin-5(1H)-one Benzoxazolylamino; 4-chloropyrazole Chlorine enhances target affinity; benzoxazole modulates electronic properties Enzyme inhibition (specific targets under investigation)
4,7-Dimethyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-7,8-dihydroquinazolin-5(6H)-one Trifluoromethylphenyl-piperazinyl CF₃ group improves metabolic stability Kinase inhibition (likely broader selectivity due to piperazine)
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-dihydroquinazolin-5(6H)-one 4-chlorophenyl; hydroxyethylpiperazine Chlorophenyl increases lipophilicity; hydroxyethyl enhances solubility Probable CNS activity (structural similarity to kinase inhibitors)

Key Findings from Comparative Studies

  • MAO and Kinase Inhibition: The target compound’s 2-phenylethylamino group contributes to dual MAO/GSK3β inhibition, with submicromolar Ki values . In contrast, benzimidazole-substituted analogs (e.g., from ) lack MAO activity but exhibit anti-inflammatory effects, highlighting substituent-driven functional divergence.
  • Solubility and Bioavailability : Piperazine-containing derivatives (e.g., ) show improved solubility due to polar groups (e.g., hydroxyethyl), whereas the target compound’s phenylethyl chain may limit aqueous solubility but enhance blood-brain barrier penetration .
  • Synthetic Efficiency: Thioxo-analogs (e.g., 7,7-dimethyl-4-phenyl-2-thioxo-hexahydroquinazolin-5-ones) are synthesized via nanocatalyzed, solvent-free methods, offering eco-friendly advantages but differing in bioactivity due to sulfur substitution .

Pharmacological Profiles

  • Neurodegenerative Applications: The target compound and its 2-phenyl-dihydroquinazolinone analogs () demonstrate promise in modulating MAOs and GSK3β, critical targets in Alzheimer’s and Parkinson’s diseases.
  • Anti-Inflammatory vs. Enzyme Inhibition : Benzimidazole derivatives () shift activity toward cyclooxygenase (COX) inhibition, whereas trifluoromethyl-piperazinyl analogs () may target kinases more broadly.

Biological Activity

4,7-Dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound belonging to the quinazolinone family. This compound has attracted attention due to its potential biological activities, including antitumor and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2OC_{18}H_{22}N_2O. The compound features a quinazolinone core structure with specific substitutions that enhance its biological activity.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that quinazolinone derivatives can inhibit cell proliferation in various cancer cell lines by modulating cell cycle progression and inducing apoptosis. For instance, similar compounds have shown dose-dependent inhibition of cell growth in human epidermoid carcinoma cells (KB cells) by affecting the S and G2/M phases of the cell cycle .
  • Anti-inflammatory Effects : Quinazolinones are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This action is crucial in conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a significant role .
  • Tyrosinase Inhibition : Some derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Effect Reference
Antitumor ActivityInhibition of KB cell proliferation
Anti-inflammatory ActivityReduction of pro-inflammatory cytokines
Tyrosinase InhibitionIC50 values ranging from 20 µM to 40 µM
Bronchodilator EffectsPotential use in respiratory disorders

Case Studies

Several studies have explored the efficacy of quinazolinone derivatives:

  • Antitumor Efficacy : A study demonstrated that a related quinazolinone derivative inhibited the growth of lung cancer cells through apoptosis induction and cell cycle arrest. The mechanism involved modulation of key signaling pathways associated with cancer progression .
  • Anti-inflammatory Applications : Research on similar compounds has shown their ability to reduce airway inflammation in animal models of asthma, suggesting potential therapeutic applications for respiratory diseases .
  • Cosmetic Applications : The inhibition of tyrosinase activity by certain derivatives has led to investigations into their use as skin lightening agents in cosmetic formulations .

Q & A

Q. What are the recommended synthetic routes for 4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one, and how can reaction efficiency be optimized?

A one-pot synthesis approach is commonly employed for quinazolinone derivatives. For example, hexahydroquinazolinones can be synthesized via cyclocondensation reactions using aldehydes, thiourea, and dimedone under acidic conditions (e.g., acetic acid) . Optimize yields by controlling temperature (70–90°C), reaction time (6–8 hours), and stoichiometric ratios of reactants (1:1:1 for aldehyde, thiourea, and dimedone). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Key techniques include:

  • X-ray crystallography for unambiguous structural confirmation (e.g., bond lengths, angles, and torsional conformations) .
  • NMR (¹H and ¹³C) to verify substituent positions and hydrogen bonding. Resolve discrepancies by comparing experimental data with computed NMR spectra (e.g., DFT calculations) or cross-referencing crystallographic data .
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Discrepancies in mass peaks may arise from isotopic variants or solvent adducts; use high-resolution instruments (≤3 ppm error) .

Q. How should researchers handle safety and stability concerns during experimental work?

Refer to safety data sheets (SDS) for hazard guidelines:

  • Use PPE (gloves, goggles) due to potential irritancy .
  • Store the compound in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes). Prioritize substituents at the 2- and 7-positions for modification based on steric and electronic compatibility with active sites .
  • Use QSAR models to correlate structural features (e.g., Hammett σ values, logP) with biological activity. Validate models using leave-one-out cross-validation (R² > 0.8) .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts?

Adopt a split-plot design to assess abiotic/biotic interactions:

  • Laboratory studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV-Vis irradiation) using LC-MS quantification .
  • Field studies : Deploy passive samplers in water/soil matrices to monitor bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Analyze data using ANOVA with post-hoc Tukey tests to identify significant factors (p < 0.05) .

Q. How can contradictory results in enzyme inhibition assays be systematically addressed?

  • Replicate assays under standardized conditions (fixed pH, temperature, and substrate concentration).
  • Use Michaelis-Menten kinetics to calculate inhibition constants (Kᵢ). Discrepancies may arise from allosteric effects; perform Hill coefficient analysis to detect cooperative binding .
  • Validate findings with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays for catalytic inhibition) .

Methodological Challenges and Solutions

Q. What strategies improve regioselectivity in functionalizing the quinazolinone core?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2-position, followed by electrophilic quenching (e.g., alkyl halides) .
  • Catalytic C–H activation : Employ Pd(OAc)₂ with ligands (e.g., PCy₃) to direct arylation at the 4-position . Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. How can researchers mitigate interference from byproducts in spectroscopic analysis?

  • Derivatization : Use dansylhydrazine or fluorescein tags to enhance UV/fluorescence detection of trace impurities .
  • 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals from byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
4,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.